Rticbm-189

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

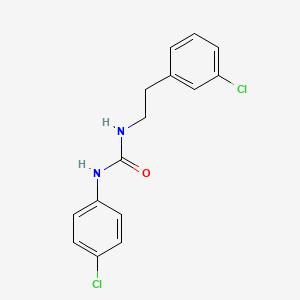

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c16-12-4-6-14(7-5-12)19-15(20)18-9-8-11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIPROVSKBYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical and Pharmacological Profile of Rticbm-189: A CB1 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rticbm-189 is a potent, brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor. Identified as a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, it demonstrates high selectivity and significant efficacy in preclinical models, particularly in attenuating the reinstatement of cocaine-seeking behavior. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, synthesis, pharmacological activity, and the experimental protocols used for its characterization. The information is intended to serve as a core resource for researchers in pharmacology, neuroscience, and drug development.

Chemical Structure and Identification

This compound is a synthetic molecule belonging to the phenylurea class of compounds. Its structure is characterized by a central urea moiety linking a 4-chlorophenyl group and a phenethyl group.

-

IUPAC Name: 1-(4-chlorophenyl)-3-(2-phenylethyl)urea

-

Molecular Formula: C₁₅H₁₄Cl₂N₂O[1]

The synthesis of this compound and its analogs is typically achieved through the coupling of a primary amine with an isocyanate.[2] Specifically, phenethylamine is reacted with 4-chlorophenyl isocyanate in a suitable solvent like chloroform.[2]

Pharmacological Data

This compound's primary mechanism of action is as a negative allosteric modulator of the CB1 receptor. Unlike competitive antagonists that block the primary (orthosteric) binding site, this compound binds to a distinct (allosteric) site on the receptor, thereby reducing the efficacy of orthosteric agonists like endogenous cannabinoids.

In Vitro Potency and Selectivity

The potency of this compound has been quantified in several functional assays. The compound shows no significant agonist activity on its own and has been screened against a wide panel of other protein targets to confirm its selectivity.

| Assay Type | Parameter | Value | Species/System | Reference |

| Ca²⁺ Mobilization | pIC₅₀ | 7.54 | ||

| GTPγS Binding | pIC₅₀ | 5.29 | Human CB1 (hCB1) | |

| Receptor Selectivity | Activity | None | >50 protein targets | |

| CB2 Receptor Activity | Activity | No significant effect at 10 µM |

In Vivo Pharmacokinetics

Pharmacokinetic studies in rats following a 10 mg/kg intraperitoneal (i.p.) dose have demonstrated that this compound is rapidly absorbed and exhibits excellent brain penetration, a critical feature for a centrally acting therapeutic agent.

| Parameter | Matrix | Value | Reference |

| Peak Plasma Concentration (Cₘₐₓ) | Plasma | 288.4 ng/mL | |

| Time to Peak Concentration (tₘₐₓ) | Plasma | 0.4 hours | |

| Area Under the Curve (AUCᵢₙf) | Plasma | 715.2 ng/mL × h | |

| Half-life (t₁/₂) | Plasma | 9.9 hours | |

| Peak Brain Concentration (Cₘₐₓ) | Brain | 594.6 ng/mL | |

| Time to Peak Concentration (tₘₐₓ) | Brain | 0.4 hours | |

| Area Under the Curve (AUCᵢₙf) | Brain | 1438.2 ng/mL × h | |

| Brain/Plasma Ratio (Kₚ) | - | 2.0 |

Signaling and Therapeutic Mechanism

The CB1 receptor is a G-protein coupled receptor (GPCR), primarily coupling to the Gᵢ/ₒ protein. Agonist activation of CB1 inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and modulation of ion channels. This signaling cascade is dysregulated in conditions like cocaine addiction. This compound, as a NAM, reduces the maximal effect of CB1 agonists without completely blocking the receptor, offering a potentially safer therapeutic profile compared to orthosteric antagonists.

The therapeutic potential of this compound lies in its ability to modulate overactive CB1 signaling. In cocaine addiction, drug-associated cues trigger excessive endocannabinoid release, driving relapse. By dampening the CB1 response, this compound can selectively attenuate this pathological signaling without affecting basal receptor tone, thereby reducing drug-seeking behavior.

Experimental Protocols

The characterization of this compound involves a sequence of in vitro functional assays followed by in vivo behavioral and pharmacokinetic studies.

GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor or from brain tissue are prepared by homogenization and centrifugation.

-

Incubation: Membranes (e.g., 5 µg protein) are pre-incubated at 30°C for 30 minutes with adenosine deaminase.

-

Reaction Mixture: The membranes are then incubated for 60 minutes at 30°C in an assay buffer containing a CB1 agonist (e.g., CP55,940), 30 µM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of this compound (or vehicle).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Data are analyzed to determine the IC₅₀ of this compound in inhibiting agonist-stimulated [³⁵S]GTPγS binding.

Intracellular Calcium Mobilization Assay

This assay assesses G-protein activation via Gαq/11 pathways, which leads to the release of intracellular calcium stores.

-

Cell Culture: Cells endogenously or exogenously expressing the CB1 receptor are seeded in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for approximately 60 minutes at 37°C.

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Baseline fluorescence is measured before the addition of a CB1 agonist in the presence of varying concentrations of this compound.

-

Measurement: Changes in intracellular calcium are recorded in real-time as changes in fluorescence intensity.

-

Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is used to calculate its IC₅₀ value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase, a key downstream effector of Gᵢ/ₒ-coupled receptors.

-

Cell Treatment: CB1-expressing cells are pre-treated with varying concentrations of this compound, followed by stimulation with forskolin (to activate adenylyl cyclase) and a CB1 agonist.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the lysate is determined using a competitive immunoassay, often employing enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) technology.

-

Analysis: The results quantify the ability of this compound to counteract the agonist's inhibition of forskolin-stimulated cAMP production.

Cocaine Reinstatement Model in Rats

This behavioral paradigm is a widely used animal model of drug relapse.

-

Catheter Implantation: Rats are surgically implanted with intravenous catheters for drug self-administration.

-

Self-Administration Training: Rats are trained to press a lever to receive infusions of cocaine (e.g., 0.75 mg/kg/infusion), which is paired with discrete environmental cues (e.g., a light and a tone). This continues for approximately 14 days until stable responding is achieved.

-

Extinction Phase: The cocaine and cues are withheld. Lever presses no longer result in an infusion, and this continues for multiple sessions until the lever-pressing behavior is significantly reduced (extinguished).

-

Reinstatement Test: After extinction, rats are exposed to a trigger known to induce relapse. For cue-induced reinstatement, the previously drug-paired light and tone cues are presented upon a lever press (without cocaine). For drug-induced reinstatement, the rat receives a non-contingent "priming" dose of cocaine. This compound (e.g., 10 mg/kg, i.p.) or vehicle is administered before the reinstatement test.

-

Measurement: The primary endpoint is the number of presses on the previously active lever, which reflects the level of cocaine-seeking behavior. A significant reduction in lever pressing in the this compound group compared to the vehicle group indicates therapeutic efficacy.

Conclusion

This compound is a well-characterized CB1 negative allosteric modulator with a promising preclinical profile. Its high potency, selectivity, and excellent brain penetration, combined with proven efficacy in a robust model of cocaine relapse, make it a valuable research tool and a potential lead compound for the development of novel therapeutics for substance use disorders. The detailed methodologies provided herein offer a framework for the continued investigation of this compound and other allosteric modulators targeting the CB1 receptor.

References

- 1. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

RTICBM-189: A Negative Allosteric Modulator of the Cannabinoid Type-1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RTICBM-189 has emerged as a significant research tool and potential therapeutic agent, acting as a potent and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor. This mode of action allows it to modulate the effects of endogenous and exogenous cannabinoids, offering a nuanced approach to targeting the endocannabinoid system. Notably, this compound has demonstrated efficacy in preclinical models by attenuating the reinstatement of cocaine-seeking behavior, highlighting its potential for the treatment of substance use disorders. This document provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Core Mechanism of Action

This compound is a 3-(4-chlorophenyl)-1-(phenethyl)urea analog that functions as a negative allosteric modulator of the CB1 receptor.[1] Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG), or exogenous ligands like Δ⁹-tetrahydrocannabinol (Δ⁹-THC). As a NAM, this compound reduces the efficacy of orthosteric agonists, thereby dampening the downstream signaling cascade initiated by agonist binding.[2] This approach offers a potential advantage over traditional orthosteric antagonists by providing a "ceiling" effect, which may lead to a better safety profile. The mechanism of negative allosteric modulation at the CB1 receptor is conceptually distinct from competitive antagonism. Instead of directly blocking the agonist, the NAM induces a conformational change in the receptor that reduces the ability of the bound agonist to trigger a cellular response.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Species/Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | Human CB1 (CHO cells) | pIC₅₀ | 7.54 | |

| cAMP Assay | Human CB1 (HEK293 cells) | pIC₅₀ | 5.29 | |

| [³⁵S]GTPγS Binding | Human CB1 (HEK293 membranes) | pIC₅₀ | 6.25 | |

| [³⁵S]GTPγS Binding | Mouse CB1 (cerebellar membranes) | pIC₅₀ | - |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Route | Dose | Value | Reference |

| Cₘₐₓ (plasma) | i.p. | 10 mg/kg | 288.4 ng/mL | |

| tₘₐₓ (plasma) | i.p. | 10 mg/kg | 0.4 h | |

| Brain/Plasma Ratio (Kₚ) | i.p. | - | 2.0 |

Preclinical Efficacy

In vivo studies have demonstrated the therapeutic potential of this compound. A key finding is its ability to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rats without affecting locomotion. Furthermore, this compound has been shown to block the effects of the synthetic cannabinoid JWH-018 in vivo, suggesting its potential as a treatment for cannabinoid toxicity. At a dose of 10 mg/kg, this compound blocked the antinociceptive effects of JWH-018 in mice.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

FLIPR-Based Calcium Mobilization Assay

This assay is used to determine the potency of compounds in modulating G-protein coupled receptor (GPCR) activity by measuring changes in intracellular calcium levels.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human CB1 receptor and the promiscuous Gα₁₆ protein.

-

Protocol:

-

Cells are seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

During the incubation, the dye is loaded into the cells.

-

The plate is then placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of this compound (or vehicle) are added to the wells, followed by a fixed concentration of a CB1 receptor agonist (e.g., CP55,940).

-

Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored in real-time.

-

The data is analyzed to determine the IC₅₀ value of this compound, representing the concentration at which it inhibits 50% of the agonist-induced calcium mobilization.

-

References

Rticbm-189: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rticbm-189 is a novel, potent, and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor.[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of CB1 receptor modulation. Preclinical studies have demonstrated the efficacy of this compound in attenuating cocaine-seeking behavior, suggesting its potential as a therapeutic agent for substance use disorders.[4][5]

Discovery and Rationale

This compound was developed as part of a research program focused on identifying brain-penetrant CB1 NAMs to modulate the endocannabinoid system for therapeutic benefit. The rationale behind developing a NAM is to offer a more nuanced modulation of the CB1 receptor compared to orthosteric antagonists, potentially avoiding some of the adverse effects associated with complete receptor blockade. This compound emerged from a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs designed to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

This compound, chemically known as 1-(3-chlorophenethyl)-3-(4-chlorophenyl)urea, is synthesized through a general procedure involving the coupling of a substituted phenethylamine with a phenyl isocyanate.

General Synthesis Scheme:

The synthesis involves the reaction of 3-chlorophenethylamine with 4-chlorophenyl isocyanate in a suitable solvent.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs

-

To a solution of the corresponding amine (1 equivalent) in anhydrous chloroform (0.04 M), add 4-chlorophenyl isocyanate (1 equivalent) at room temperature.

-

Heat the reaction mixture at 60 °C for 16 hours.

-

The precipitated product is then filtered.

-

Wash the filtered product thoroughly with dichloromethane to yield the final compound.

Mechanism of Action

This compound functions as a negative allosteric modulator of the CB1 receptor. This means it binds to a site on the receptor that is distinct from the binding site of endogenous cannabinoids (orthosteric site). This binding modulates the receptor's response to orthosteric agonists, generally by decreasing their efficacy or potency. This allosteric modulation allows for a fine-tuning of the endocannabinoid system's activity rather than a complete blockade.

Caption: Mechanism of action of this compound as a CB1 NAM.

Preclinical Pharmacology

In Vitro Characterization

This compound has been characterized in a variety of in vitro assays to determine its potency and selectivity for the CB1 receptor.

| Assay Type | Receptor | Parameter | Value | Reference |

| Calcium Mobilization | Human CB1 | pIC50 | 7.54 | |

| cAMP Assay | Human CB1 | pIC50 | 5.29 | |

| GTPγS Binding | Mouse CB1 | pIC50 | 6.25 |

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is brain-penetrant.

| Parameter | Route | Species | Value | Unit | Reference |

| Cmax (plasma) | 10 mg/kg; i.p. | Rat | 288.4 | ng/mL | |

| tmax (plasma) | 10 mg/kg; i.p. | Rat | 0.4 | hours | |

| t1/2 (plasma) | 10 mg/kg; i.p. | Rat | 9.9 | hours | |

| Cmax (brain) | 10 mg/kg; i.p. | Rat | 594.6 | ng/mL | |

| tmax (brain) | 10 mg/kg; i.p. | Rat | 0.4 | hours | |

| Brain/Plasma Ratio (Kp) | 10 mg/kg; i.p. | Rat | 2.0 |

In Vivo Efficacy: Attenuation of Cocaine-Seeking Behavior

This compound has been shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rat models of relapse, without affecting locomotion.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the mobilization of intracellular calcium stimulated by a CB1 receptor agonist.

-

Cell Culture: CHO cells stably co-expressing the human CB1 receptor and a promiscuous G-protein (e.g., Gα16) are cultured in appropriate media.

-

Assay Preparation: Cells are plated in 96-well plates and incubated overnight. The following day, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Serial dilutions of this compound are added to the wells and incubated for a specified period.

-

Agonist Stimulation: A CB1 receptor agonist (e.g., CP55,940) is added at a concentration that produces approximately 80% of its maximal effect (EC80).

-

Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves for this compound are plotted, and the pIC50 values are calculated.

cAMP Assay

This assay measures the effect of this compound on the inhibition of adenylyl cyclase activity by a CB1 receptor agonist.

-

Cell Culture: HEK293 cells stably expressing the human CB1 receptor are used.

-

Assay Procedure:

-

Cells are plated in a 24-well plate and grown to 90% confluency.

-

The growth medium is removed, and cells are washed with a physiological saline solution.

-

Cells are incubated with phosphodiesterase inhibitors (e.g., 100 µM IBMX and 100 µM rolipram) and varying concentrations of this compound for 15 minutes at 37°C.

-

A CB1 agonist is added, followed by the adenylyl cyclase activator forskolin.

-

The reaction is stopped, and intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., EIA or BRET-based).

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.

-

Reaction Mixture: The reaction includes the prepared membranes, the test compound (this compound), a CB1 agonist, and [35S]GTPγS.

-

Incubation: The mixture is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Quantification: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

Animal Model: Reinstatement of Cocaine-Seeking Behavior

This model is used to assess the potential of a compound to prevent relapse to drug use.

-

Self-Administration Training: Rats are trained to self-administer cocaine intravenously by pressing a lever.

-

Extinction: Once self-administration is stable, the cocaine is withheld, and lever pressing is extinguished.

-

Reinstatement: Reinstatement of drug-seeking behavior (lever pressing) is triggered by a priming injection of cocaine or exposure to a stressor (e.g., footshock).

-

Drug Administration: this compound is administered prior to the reinstatement trigger.

-

Data Collection: The number of lever presses is recorded to measure the extent of drug-seeking behavior.

Caption: Experimental workflow for the cocaine reinstatement model.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. This compound, as a NAM, attenuates this signaling pathway when an agonist is present.

Caption: CB1 receptor signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound is a promising preclinical candidate with a well-defined mechanism of action as a CB1 receptor negative allosteric modulator. Its favorable pharmacokinetic profile, including brain penetration, and its demonstrated efficacy in a relevant animal model of cocaine relapse, highlight its potential for the treatment of substance use disorders. Further research is warranted to fully elucidate its therapeutic potential, including studies to assess its effects on the abuse-related effects of other drugs and to further characterize its safety profile.

References

- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]

- 5. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Rticbm-189: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rticbm-189 is a novel, brain-penetrant allosteric modulator of the cannabinoid type-1 (CB1) receptor.[1] It acts as a negative allosteric modulator (NAM), offering a distinct mechanism of action compared to orthosteric antagonists.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinity, pharmacokinetics, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of the CB1 receptor.[2][4] Unlike competitive antagonists that bind to the same site as endogenous ligands (the orthosteric site), this compound binds to a distinct, allosteric site on the receptor. This binding modulates the receptor's response to orthosteric agonists, such as the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), or synthetic agonists like CP55,940. As a NAM, this compound reduces the efficacy of these agonists, thereby attenuating CB1 receptor signaling. This allosteric modulation offers potential advantages over traditional antagonists, including a "ceiling" effect due to its dependence on the presence of an orthosteric agonist, which may lead to a better safety profile.

The proposed mechanism involves this compound binding to an allosteric site on the CB1 receptor, which induces a conformational change that reduces the ability of orthosteric agonists to activate the receptor and trigger downstream signaling cascades. This leads to a decrease in G-protein coupling and subsequent inhibition of intracellular signaling pathways.

Caption: this compound signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Species/Cell Line | Parameter | Value | Reference |

| Ca2+ Mobilization | Human CB1 (hCB1) | pIC50 | 7.54 | |

| Ca2+ Mobilization | Mouse CB1 (mCB1) | pIC50 | 6.25 | |

| cAMP Assay | Human CB1 (hCB1) | pIC50 | 5.29 | |

| GTPγS Binding | Human CB1 (hCB1) | pIC50 | ~6.0 | |

| GTPγS Binding | Mouse Cerebellar Membranes | pIC50 | ~6.5 |

Table 2: Pharmacokinetic Properties of this compound in Rats (10 mg/kg, i.p.)

| Compartment | Parameter | Value | Unit | Reference |

| Plasma | Cmax | 288.4 | ng/mL | |

| Plasma | tmax | 0.4 | hours | |

| Plasma | AUCinf | 715.2 | ng/mLh | |

| Plasma | t1/2 | 9.9 | hours | |

| Plasma | CL/F | 240.6 | mL/min/kg | |

| Brain | Cmax | 594.6 | ng/mL | |

| Brain | tmax | 0.4 | hours | |

| Brain | AUCinf | 1438.2 | ng/mLh | |

| Brain | Brain/Plasma Ratio (Kp) | 2.0 | - |

Preclinical Efficacy

This compound has demonstrated significant efficacy in a preclinical model of cocaine addiction. Intraperitoneal administration of this compound was shown to selectively and significantly attenuate the reinstatement of cocaine-seeking behavior in rats. Notably, this effect was achieved at doses that did not impact locomotion, suggesting a specific effect on reward-seeking behavior rather than general motor suppression. Furthermore, studies have shown that this compound can reverse the effects of synthetic cannabinoids like JWH018 in vitro.

Safety and Selectivity

This compound has been screened against a panel of over 50 protein targets and showed no significant off-target activity, indicating a high degree of selectivity for the CB1 receptor. While it exhibits excellent brain permeation, its metabolic stability in rat liver microsomes was found to be relatively low.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Assays

Caption: In vitro experimental workflows.

5.1.1. Calcium Mobilization Assay This assay measures the ability of a compound to inhibit agonist-induced intracellular calcium mobilization in cells co-expressing the CB1 receptor and a promiscuous G-protein alpha subunit (Gα16).

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 (hCB1) receptors and the Gα16 protein.

-

Procedure:

-

Plate cells in a suitable microplate.

-

Load cells with a calcium-sensitive fluorescent dye.

-

Add the orthosteric agonist CP55,940 at a concentration that elicits a submaximal response (e.g., EC80).

-

Add varying concentrations of this compound.

-

Measure the mobilization of intracellular calcium levels using a Fluorometric Imaging Plate Reader (FLIPR).

-

-

Data Analysis: The potency (pIC50) is determined by measuring the inhibition of the agonist-stimulated calcium mobilization.

5.1.2. cAMP Assay This assay assesses the functional antagonism of this compound by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.

-

Cell Line: Human Embryonic Kidney (HEK293) cells expressing hCB1.

-

Procedure:

-

Incubate cells with the phosphodiesterase inhibitor IBMX.

-

Stimulate adenylyl cyclase with forskolin (e.g., 5 µM).

-

Add the orthosteric agonist CP55,940 (e.g., 1 µM) to inhibit forskolin-stimulated cAMP production.

-

Add varying concentrations of this compound.

-

Measure intracellular cAMP levels using a suitable detection kit.

-

-

Data Analysis: The reversal of agonist-induced inhibition of cAMP production is quantified to determine the pIC50 of this compound.

5.1.3. [35S]GTPγS Binding Assay This assay directly measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

-

Membrane Preparations: Membranes from HEK293 cells expressing hCB1 or mouse cerebellar membranes.

-

Procedure:

-

Incubate membranes with the orthosteric agonist CP55,940 (e.g., 100 nM).

-

Add varying concentrations of this compound.

-

Add [35S]GTPγS and incubate to allow for binding.

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

-

-

Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding is used to calculate the pIC50 value.

In Vivo Studies

Caption: In vivo experimental workflows.

5.2.1. Pharmacokinetic Studies in Rats These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound via intraperitoneal (i.p.) injection (e.g., 10 mg/kg).

-

Collect blood and brain tissue samples at predetermined time points.

-

Process samples and analyze the concentration of this compound using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, tmax, AUC, half-life (t1/2), and brain/plasma ratio (Kp) are calculated.

5.2.2. Cocaine Self-Administration and Reinstatement Model This behavioral model in rats is used to assess the potential of this compound to treat substance use disorders.

-

Animals: Rats.

-

Procedure:

-

Acquisition: Rats are trained to press a lever to receive an intravenous infusion of cocaine.

-

Extinction: The cocaine infusions are withheld, and lever pressing is no longer reinforced until the behavior is extinguished.

-

Reinstatement: Reinstatement of cocaine-seeking behavior is triggered by a non-contingent "priming" injection of cocaine or by presentation of cues previously associated with cocaine availability.

-

Drug Treatment: this compound is administered (i.p.) prior to the reinstatement test.

-

-

Data Analysis: The number of lever presses during the reinstatement session is measured to determine if this compound attenuates cocaine-seeking behavior. Locomotor activity is also monitored to rule out non-specific motor effects.

Conclusion

This compound is a potent and selective negative allosteric modulator of the CB1 receptor with excellent brain penetration. Its ability to attenuate cocaine-seeking behavior in preclinical models, coupled with a potentially favorable safety profile inherent to allosteric modulators, positions it as a promising lead compound for the development of novel therapeutics for substance use disorders and potentially other conditions involving dysregulated CB1 receptor signaling. Further research is warranted to optimize its metabolic stability and to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Rticbm-189: A Negative Allosteric Modulator of the Cannabinoid Type-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Rticbm-189, a novel, brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1][2] this compound, a 3-(4-chlorophenyl)-1-(phenethyl)urea analog, has demonstrated potential in attenuating the reinstatement of cocaine-seeking behavior in preclinical models.[1][3] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Summary

The in vitro potency and pharmacokinetic properties of this compound have been evaluated through various assays. The following tables summarize the key quantitative findings.

In Vitro Potency of this compound

| Assay Type | Species/Cell Line | Orthosteric Agonist | Parameter | Value | Reference |

| Calcium Mobilization | Human (CHO cells with Gα16) | CP55,940 (100 nM) | pIC50 | 7.54 | [1] |

| cAMP Inhibition | Human (HEK293 cells) | Forskolin (F) + CP55,940 (1 µM) | pIC50 | 5.29 | |

| [³⁵S]GTPγS Binding | Human (HEK293 membranes) | CP55,940 (100 nM) | pIC50 | 6.25 | |

| [³⁵S]GTPγS Binding | Mouse (cerebellar membranes) | CP55,940 (100 nM) | pIC50 | N/A |

Pharmacokinetic Profile of this compound in Rats (10 mg/kg, i.p.)

| Compartment | Cmax (ng/mL) | Tmax (hours) | AUCinf (ng/mL*h) | Brain/Plasma Ratio (Kp) | Reference |

| Plasma | 288.4 | 0.4 | 715.2 | 2.0 | |

| Brain | 594.6 | 0.4 | 1438.2 |

Mechanism of Action: Negative Allosteric Modulation of the CB1 Receptor

This compound functions as a negative allosteric modulator (NAM) of the CB1 receptor. Unlike competitive antagonists that bind to the same site as endogenous agonists (the orthosteric site), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that can decrease the affinity and/or efficacy of the orthosteric agonist. The key advantage of NAMs is their ability to modulate, rather than completely block, receptor activity, potentially offering a more nuanced therapeutic effect with a better safety profile.

The following diagram illustrates the principle of negative allosteric modulation at the CB1 receptor.

Caption: Mechanism of CB1 receptor negative allosteric modulation by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a CB1 receptor agonist.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human CB1 receptor and the promiscuous Gα16 protein are used. These cells are maintained in appropriate culture medium supplemented with antibiotics to maintain selection for the transfected genes.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

Compound Addition: this compound is serially diluted to various concentrations and added to the wells. The plates are incubated for a defined period to allow for compound binding.

-

Agonist Stimulation and Signal Detection: The orthosteric agonist CP55,940 (at a concentration of 100 nM) is added to the wells to stimulate calcium mobilization. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are measured in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The concentration-response curves for this compound's inhibition of the agonist-induced calcium signal are plotted, and the pIC50 value is calculated using non-linear regression.

Caption: Workflow for the Calcium Mobilization Assay.

cAMP Inhibition Assay

This assay determines the effect of this compound on the inhibition of adenylyl cyclase, a key enzyme in the CB1 signaling pathway.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CB1 receptor are cultured in appropriate media.

-

Assay Procedure: Cells are harvested and incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Compound Treatment: this compound at various concentrations is added, followed by the CB1 agonist CP55,940 (1 µM). The mixture is incubated to allow for receptor modulation and signaling.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: The ability of this compound to reverse the CP55,940-induced inhibition of forskolin-stimulated cAMP production is measured. Concentration-response curves are generated to determine the pIC50 value.

Caption: Workflow for the cAMP Inhibition Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

-

Membrane Preparation: Membranes are prepared from HEK293 cells expressing the human CB1 receptor or from mouse cerebellar tissue.

-

Binding Reaction: The prepared membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, various concentrations of this compound, and the agonist CP55,940 (100 nM).

-

Incubation and Termination: The reaction mixture is incubated at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit. The reaction is terminated by rapid filtration through glass fiber filters.

-

Signal Detection: The filters are washed to remove unbound [³⁵S]GTPγS. The amount of radioactivity trapped on the filters, representing the amount of [³⁵S]GTPγS bound to G-proteins, is quantified by liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound is determined, and the pIC50 is calculated.

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

Selectivity and Off-Target Profile

This compound has been shown to be highly selective for the CB1 receptor, with no significant activity observed at over 50 other protein targets, including other GPCRs, ion channels, and transporters. This high selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target side effects.

Conclusion

This compound is a potent and selective negative allosteric modulator of the CB1 receptor with excellent brain permeability. The in vitro data presented in this guide demonstrate its ability to modulate CB1 receptor signaling across multiple downstream pathways. These findings, coupled with its promising in vivo activity in models of addiction, underscore the potential of this compound as a lead compound for the development of novel therapeutics. Further investigation into its mechanism of action and in vivo efficacy is warranted.

References

- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Modulation of the Cannabinoid Type-1 Receptor: A Deep Dive into the Structure-Activity Relationship of RTICBM-189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RTICBM-189, a potent and brain-penetrant negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. By binding to a site topographically distinct from the orthosteric binding site of endogenous cannabinoids, this compound offers a nuanced approach to modulating CB1 receptor activity, holding therapeutic promise for conditions such as substance use disorders.[1][2] This document details the quantitative SAR data, experimental protocols for key assays, and visualizes the underlying signaling pathways.

Core Structure and Pharmacophore

This compound belongs to a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs.[1] The core pharmacophore consists of a central urea moiety connecting a substituted phenyl ring and a phenethyl group. The SAR studies primarily focus on modifications of the phenethyl group's phenyl ring to explore the impact of substituent size and electronic properties on the compound's potency as a CB1 NAM.[1]

Structure-Activity Relationship Data

The potency of this compound and its analogs was evaluated in several in vitro functional assays, including calcium mobilization, GTPγS binding, and cAMP inhibition assays.[1] The data reveals critical insights into the structural requirements for potent allosteric modulation of the CB1 receptor.

Table 1: In Vitro Potency of this compound Analogs in CB1 Receptor Assays

| Compound | Substituent on Phenethyl Phenyl Ring | Calcium Mobilization pIC50 (CHO-hCB1) | GTPγS Binding pIC50 (HEK-hCB1) | cAMP Inhibition pIC50 (HEK-hCB1) |

| 31 (this compound) | 3-Cl | 7.54 ± 0.08 | 6.25 ± 0.11 | 5.29 ± 0.14 |

| 7 | 4-OCH3 | < 5.0 | - | - |

| 8 | 4-OCF3 | < 5.0 | - | - |

| 21 | 4-NO2 | 7.07 ± 0.09 | - | - |

| 22 | 4-SO2CH3 | < 5.0 | - | - |

| 30 | 3-F | 7.41 ± 0.06 | - | - |

| 32 | 3-CH3 | 7.33 ± 0.05 | - | - |

| 33 | 4-Cl | 6.87 ± 0.07 | - | - |

| 34 | 4-F | 6.93 ± 0.08 | - | - |

| 35 | 4-CH3 | 6.88 ± 0.09 | - | - |

Data are presented as mean pIC50 ± SEM from at least three independent experiments.

The SAR data indicates that substitutions at the 3-position of the phenethyl phenyl ring, such as with chloro (this compound), fluoro, and methyl groups, lead to enhanced potency in the calcium mobilization assay. In contrast, analogs with substitutions at the 4-position were generally less potent. Furthermore, the size and electronic properties of the substituents play a crucial role, with larger groups at the 4-position, like in compounds 7, 8, and 22, resulting in a significant loss of activity.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the CB1 receptor. This means it does not directly compete with orthosteric agonists like anandamide or THC but binds to a different site on the receptor. This binding modulates the receptor's response to agonists, typically by reducing their efficacy. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

Upon activation by an orthosteric agonist, the CB1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, including G-protein-coupled inwardly rectifying potassium channels (GIRKs). As a NAM, this compound attenuates these downstream signaling events.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are the key experimental protocols used to characterize this compound and its analogs.

Calcium Mobilization Assay

This assay is a high-throughput method to assess the functional activity of compounds at GPCRs that couple to the Gq pathway or, as in this case, by co-expressing a promiscuous Gα subunit.

Workflow:

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor and the promiscuous Gα16 protein are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. A buffer containing varying concentrations of the test compounds (e.g., this compound analogs) is added to the wells, and the plate is incubated.

-

Agonist Stimulation: The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR). A solution containing a fixed concentration (EC80) of a CB1 receptor agonist (e.g., CP55,940) is added to stimulate calcium mobilization.

-

Data Acquisition and Analysis: The fluorescence intensity is measured before and after the addition of the agonist. The change in fluorescence is used to determine the inhibitory effect of the test compounds. Concentration-response curves are generated, and pIC50 values are calculated using non-linear regression.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by a GPCR agonist, providing a direct measure of receptor activation.

Workflow:

Detailed Steps:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CB1 receptor.

-

Assay Buffer: The assay is performed in a buffer containing GDP to keep G-proteins in their inactive state.

-

Incubation: Membranes are incubated with varying concentrations of the test compounds, a fixed concentration of a CB1 agonist (e.g., CP55,940), and [³⁵S]GTPγS.

-

Reaction: The incubation is carried out for a specific time at a controlled temperature to allow for agonist-stimulated G-protein activation and the binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory effect of the test compounds on agonist-stimulated [³⁵S]GTPγS binding, and pIC50 values are calculated.

cAMP Inhibition Assay

This assay measures the ability of a compound to modulate the agonist-induced inhibition of adenylyl cyclase activity.

Detailed Steps:

-

Cell Culture: HEK293 cells expressing the human CB1 receptor are used.

-

Incubation: Cells are pre-treated with varying concentrations of the test compounds.

-

Stimulation: The cells are then stimulated with a fixed concentration of a CB1 agonist in the presence of forskolin (an adenylyl cyclase activator).

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA).

-

Data Analysis: The ability of the test compounds to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified, and pIC50 values are determined.

In Vivo Potential

This compound has demonstrated promising in vivo properties. It is brain penetrant with a brain-to-plasma ratio (Kp) of 2.0 in rats. Importantly, intraperitoneal administration of this compound has been shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rats without affecting locomotion, highlighting its therapeutic potential for treating substance use disorders. More recent studies have also explored its ability to reverse the effects of synthetic cannabinoids.

Conclusion

The SAR studies of the 3-(4-chlorophenyl)-1-(phenethyl)urea series have successfully identified this compound as a potent and brain-penetrant CB1 receptor NAM. The key findings underscore the importance of substitution patterns on the phenethyl phenyl ring for achieving high potency. The detailed experimental protocols provided herein serve as a guide for future research in the development of allosteric modulators for the CB1 receptor. The promising in vivo profile of this compound warrants further investigation into its therapeutic utility for a range of neurological and psychiatric disorders.

References

- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RTICBM-189 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTICBM-189 is a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1][2][3][4] As a NAM, it does not directly compete with orthosteric agonists for binding to the primary active site of the receptor. Instead, it binds to a distinct allosteric site, inducing a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric ligands such as endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) and synthetic cannabinoids.[1] This mechanism of action makes this compound a promising therapeutic candidate for conditions associated with CB1 receptor hyper-activation, such as substance use disorders and cannabinoid toxicity. Preclinical studies in rodents have demonstrated its efficacy in attenuating cocaine-seeking behavior and blocking the effects of synthetic cannabinoids.

These application notes provide detailed protocols for utilizing this compound in in vivo rodent studies, based on currently available scientific literature.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Species | Dose & Route | Cmax (Plasma) | Tmax (Plasma) | Cmax (Brain) | Tmax (Brain) | Brain/Plasma Ratio (Kp) | Reference |

| This compound | Sprague-Dawley Rat | 10 mg/kg, i.p. | 288.4 ng/mL | 0.4 h | Significantly higher than plasma | 0.4 h | 2.0 |

Table 2: In Vivo Efficacy Studies of this compound in Rodents

| Animal Model | Study Type | Species | This compound Dose & Route | Key Findings | Reference |

| Cocaine Self-Administration | Reinstatement of cocaine-seeking behavior | Rat | 10 mg/kg, i.p. | Significantly attenuated reinstatement of cocaine-seeking behavior without affecting locomotion. | |

| Synthetic Cannabinoid Antagonism | Nociception Assay (Tail-Flick) | Mouse | 10 mg/kg, i.p. | Blocked the antinociceptive effects of the synthetic cannabinoid JWH018. |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Cocaine Reinstatement Model in Rats

This protocol is adapted from studies evaluating the efficacy of this compound in reducing cocaine-seeking behavior.

1. Animals:

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for the experiment.

2. Cocaine Self-Administration Training:

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous cocaine delivery.

-

Procedure:

-

Rats are trained to press an active lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion). The other lever is inactive.

-

Training sessions are typically conducted daily for 2 hours.

-

Successful acquisition is defined by stable responding on the active lever and minimal responding on the inactive lever.

-

3. Extinction Phase:

-

Following stable self-administration, the cocaine infusions are discontinued.

-

Lever presses no longer result in cocaine delivery.

-

Extinction sessions continue until responding on the active lever significantly decreases to a predefined criterion (e.g., <20% of the average of the last 3 self-administration days).

4. Reinstatement Test:

-

On the test day, animals are pre-treated with either vehicle or this compound.

-

This compound Administration: Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.

-

Following a pre-treatment interval (e.g., 30 minutes), reinstatement of cocaine-seeking is triggered by a priming injection of cocaine (e.g., 10 mg/kg, i.p.).

-

The number of presses on the active and inactive levers is recorded for the duration of the session (e.g., 2 hours).

-

Locomotor activity can be simultaneously measured using photobeams within the operant chambers to assess for potential motor-impairing effects of the treatment.

5. Data Analysis:

-

The primary endpoint is the number of active lever presses during the reinstatement test.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound treatment with the vehicle control group.

Protocol 2: Assessment of this compound in Blocking Synthetic Cannabinoid-Induced Antinociception in Mice

This protocol is based on studies investigating the ability of this compound to counteract the effects of synthetic cannabinoids. The tail-flick test is a common assay for measuring thermal nociception.

1. Animals:

-

Species: Adult male mice (e.g., C57BL/6J).

-

Housing: Standard laboratory conditions with a 12-hour reverse light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing room for at least 30 minutes before the experiment.

2. Tail-Flick Assay:

-

Apparatus: A tail-flick analgesia meter that applies a radiant heat source to the ventral surface of the mouse's tail.

-

Procedure:

-

Gently restrain the mouse and place its tail in the groove of the apparatus.

-

Activate the heat source and start a timer.

-

The latency to a rapid flick of the tail away from the heat is automatically or manually recorded.

-

A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Perform baseline latency measurements for each mouse before drug administration. It is recommended to take the average of three readings with an inter-trial interval of at least 60 seconds.

-

3. Drug Administration:

-

Administer this compound at a dose of 10 mg/kg (i.p.) 30 minutes before the administration of the synthetic cannabinoid agonist.

-

Administer the synthetic cannabinoid agonist, such as JWH018, at a predetermined effective dose (e.g., 0.5 mg/kg, i.p.).

-

Control groups should receive the respective vehicles.

4. Post-Treatment Testing:

-

At the time of expected peak effect of the synthetic cannabinoid (e.g., 15-30 minutes post-injection), perform the tail-flick test again.

-

Measure the tail-flick latency at several time points (e.g., every 15 minutes for up to 75 minutes) to assess the duration of action.

5. Data Analysis:

-

The primary endpoint is the tail-flick latency.

-

Data can be expressed as the raw latency time or as the maximum possible effect (%MPE).

-

Statistical analysis (e.g., two-way ANOVA with post-hoc tests) can be used to compare the effects of this compound in combination with the agonist versus the agonist alone.

Mandatory Visualizations

Caption: Signaling pathway of the CB1 receptor and the modulatory effect of this compound.

Caption: Experimental workflow for assessing this compound's effect on cannabinoid-induced antinociception.

References

- 1. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: this compound is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3-(4-Chlorophenyl)-1-(phenethyl)urea Analogues as Allosteric Modulators of the Cannabinoid Type-1 Receptor: this compound is Brain Penetrant and Attenuates Reinstatement of Cocaine-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CB1 Receptor Negative Allosteric Modulators as a Potential Tool to Reverse Cannabinoid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for RTICBM-189 Administration in Behavioral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTICBM-189 is a potent and brain-penetrant negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor.[1] As a NAM, this compound does not bind to the primary (orthosteric) site of the CB1 receptor but to a distinct allosteric site. This binding modulates the receptor's response to endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists by decreasing their affinity and/or efficacy.[2][3] This mechanism of action offers a nuanced approach to attenuating CB1 receptor signaling, which may provide a more favorable therapeutic profile compared to direct antagonists or inverse agonists, potentially avoiding certain psychiatric side effects.[2][3]

Preclinical studies have demonstrated the efficacy of this compound in attenuating the reinstatement of cocaine-seeking behavior in rats following intraperitoneal (IP) administration. Furthermore, it has shown potential in reversing the effects of synthetic cannabinoids in vivo. These findings suggest the therapeutic potential of this compound in treating substance use disorders and other neurological conditions.

These application notes provide detailed protocols for the administration of this compound for behavioral assays in rodents, with a focus on the Forced Swim Test (FST) and Tail Suspension Test (TST), which are commonly used to screen for antidepressant-like activity.

Data Presentation

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and in vitro potency data for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Species | Potency (pIC50) |

| Ca2+ Mobilization | Human | 7.54 |

| Ca2+ Mobilization | Mouse | 6.25 |

Data sourced from MedChemExpress.

Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single 10 mg/kg Intraperitoneal (IP) Dose

| Matrix | Cmax (ng/mL) | Tmax (hours) | AUCinf (ng/mL*h) |

| Plasma | 288.4 | 0.4 | 715.2 |

| Brain | 594.6 | 0.4 | 1438.2 |

Data sourced from MedChemExpress.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, and influence ion channels. As a negative allosteric modulator, this compound binds to a site on the CB1 receptor distinct from the agonist binding site and reduces the signaling output in response to an agonist. Some CB1 allosteric modulators have been shown to exhibit biased signaling, for example by inhibiting cAMP production while enhancing ERK phosphorylation.

Experimental Protocols

Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

(SBE)-β-cyclodextrin (Captisol®) or similar solubilizing agent

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Prepare a 20% (w/v) SBE-β-CD in Saline Solution:

-

Dissolve 2g of SBE-β-CD in 10 mL of sterile saline.

-

Mix thoroughly until fully dissolved. This may require vortexing and gentle warming.

-

-

Prepare the this compound Stock Solution in DMSO:

-

Based on the desired final concentration, weigh the appropriate amount of this compound powder.

-

Dissolve the powder in a small volume of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution.

-

-

Prepare the Final Dosing Solution:

-

For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

-

Vortex the solution vigorously to ensure it is a homogenous suspension. Sonication can be used to aid in creating a fine suspension.

-

-

Administration:

-

The prepared solution is suitable for intraperitoneal (IP) injection in rodents.

-

The typical dosage used in published studies is 10 mg/kg.

-

The volume of injection should be calculated based on the animal's body weight and the final concentration of the dosing solution (e.g., for a 10 mg/kg dose using a 2.08 mg/mL solution, the injection volume would be approximately 4.8 mL/kg).

-

Experimental Workflow for Behavioral Assays

Forced Swim Test (FST) Protocol

The Forced Swim Test is a widely used model to assess depressive-like behavior in rodents.

Materials:

-

Cylindrical container (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice)

-

Water at 23-25°C

-

Towels

-

Video recording equipment (optional, but recommended for unbiased scoring)

-

Stopwatch

Protocol:

-

Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 30 cm for rats, 15 cm for mice).

-

Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle 30-60 minutes prior to the test. This pre-treatment time is based on the Tmax of the compound in the brain.

-

Test Procedure:

-

Gently place the animal into the water-filled cylinder.

-

The test duration is typically 6 minutes.

-

Record the entire session for later analysis.

-

-

Data Scoring:

-

The primary measure is immobility time, typically scored during the last 4 minutes of the test.

-

Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

-

Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and return it to a clean, warm home cage.

Tail Suspension Test (TST) Protocol

The Tail Suspension Test is another common assay for screening potential antidepressant compounds by measuring behavioral despair.

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

Video recording equipment (recommended)

-

Stopwatch

Protocol:

-

Apparatus Setup: Ensure the suspension bar is high enough so that the mouse cannot escape or reach any surfaces.

-

Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle 30-60 minutes before the test.

-

Test Procedure:

-

Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

-

Suspend the mouse by its tail from the horizontal bar.

-

The test duration is typically 6 minutes.

-

Record the session for scoring.

-

-

Data Scoring:

-

Measure the total duration of immobility during the 6-minute test.

-

Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Post-Test Care: At the end of the test, gently remove the mouse from the suspension, remove the tape from its tail, and return it to its home cage.

Concluding Remarks

This compound presents a promising tool for investigating the role of the endocannabinoid system in various behavioral paradigms. The provided protocols for administration and application in the Forced Swim Test and Tail Suspension Test are based on the known pharmacokinetic profile of the compound and standardized behavioral testing procedures. Researchers should optimize dosage and pre-treatment times based on their specific experimental goals and animal models. Careful adherence to these protocols will ensure reliable and reproducible data, contributing to a better understanding of the therapeutic potential of CB1 receptor negative allosteric modulators.

References

Application Notes and Protocols for Calcium Mobilization Assay Using Rticbm-189

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rticbm-189 is a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands and traditional agonists/antagonists bind. As a NAM, this compound does not directly block the orthosteric site but rather induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists. This modulation of receptor activity makes this compound a valuable tool for studying CB1 receptor pharmacology and a potential therapeutic agent.

Calcium mobilization assays are a common method for studying G protein-coupled receptors (GPCRs) that couple to the Gq pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i). The CB1 receptor typically couples to Gi/o proteins, which inhibit adenylyl cyclase. To enable the study of CB1 receptor activation through calcium mobilization, Chinese Hamster Ovary (CHO) cells can be engineered to co-express the human CB1 receptor and a promiscuous G protein, Gα16. Gα16 can couple to a wide range of GPCRs, including Gi/o-coupled receptors, and redirect their signaling through the Gq pathway, resulting in a measurable increase in intracellular calcium upon agonist stimulation.

This application note provides a detailed protocol for a fluorescent imaging plate reader (FLIPR)-based calcium mobilization assay to characterize the potency of this compound as a NAM of the CB1 receptor in CHO-hCB1-Gα16 cells.

Signaling Pathway

The binding of an orthosteric agonist, such as CP55,940, to the CB1 receptor in CHO-hCB1-Gα16 cells initiates a signaling cascade that results in the release of intracellular calcium. This compound, as a negative allosteric modulator, binds to a separate site on the CB1 receptor and reduces the efficacy of the orthosteric agonist-induced signaling.

Figure 1: CB1 Receptor Signaling Pathway with Negative Allosteric Modulation.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound calcium mobilization assay.

Figure 2: Experimental Workflow for the this compound Calcium Mobilization Assay.

Materials and Methods

Materials

-

CHO-hCB1-Gα16 cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and selection antibiotics)

-

Black-walled, clear-bottom 96-well plates

-

This compound

-

CP55,940 (CB1 receptor agonist)

-

SR141716A (CB1 receptor antagonist/inverse agonist - for control)

-

FLIPR Calcium 5 or similar calcium assay kit (e.g., containing Fluo-4 AM)

-

Probenecid

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Cell Culture

-

Culture CHO-hCB1-Gα16 cells in a T75 flask using the appropriate cell culture medium.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

Experimental Protocol

Cell Plating

-

The day before the assay, harvest the CHO-hCB1-Gα16 cells using trypsin.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C with 5% CO2.

Dye Loading

-

On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions. For CHO cells, it is critical to supplement the assay buffer with probenecid (typically at a final concentration of 2.5 mM) to prevent the extrusion of the dye by organic anion transporters.

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

Compound Preparation

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range for the concentration-response curve.

-

Prepare a stock solution of the CB1 agonist, CP55,940, in DMSO.

-

Dilute the CP55,940 stock solution in assay buffer to a final concentration that corresponds to the EC80 value (approximately 100 nM for CHO-hCB1-Gα16 cells).[1][2]

-

Prepare control wells containing assay buffer with and without the EC80 concentration of CP55,940.

-

As an additional control, prepare wells with a known CB1 antagonist, such as SR141716A, to confirm the specificity of the CP55,940 response.

FLIPR Assay

-

Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the calcium indicator dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

-

Program the instrument to perform a two-addition protocol.

-

Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

First Addition: Add the serially diluted this compound or control compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the NAM to bind to the receptor.

-

Second Addition: Add the EC80 concentration of CP55,940 to all wells (except for the buffer-only controls) to stimulate calcium mobilization.

-

Record the fluorescence signal for at least 60-90 seconds after the second addition to capture the peak calcium response.

Data Presentation

The data should be analyzed by measuring the peak fluorescence response after the addition of the agonist. The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone. A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the this compound concentration. The pIC50 value, which is the negative logarithm of the IC50 (the concentration of this compound that inhibits 50% of the agonist response), can be determined from this curve.

Table 1: Representative Data for this compound Inhibition of CP55,940-Induced Calcium Mobilization

| This compound Conc. (nM) | Log [this compound] (M) | % Inhibition of CP55,940 Response |

| 1 | -9.0 | 5.2 |

| 3 | -8.5 | 15.8 |

| 10 | -8.0 | 35.1 |

| 30 | -7.5 | 52.3 |

| 100 | -7.0 | 75.6 |

| 300 | -6.5 | 90.1 |

| 1000 | -6.0 | 98.5 |

Table 2: Summary of Potency Values for this compound

| Compound | Assay | Agonist (Concentration) | pIC50 | IC50 (nM) |

| This compound | Calcium Mobilization | CP55,940 (100 nM) | 7.48 | 33.1 |

| SR141716A (Control) | Calcium Mobilization | CP55,940 (100 nM) | 8.15 | 7.1 |

Note: The data presented in these tables are representative and should be determined experimentally.

Troubleshooting

-

High background fluorescence: Ensure complete removal of the culture medium before adding the dye loading solution. The use of a masking dye, often included in commercial kits, can also help reduce background.

-

Low signal-to-noise ratio: Optimize cell seeding density and dye loading time. Ensure the FLIPR instrument settings (e.g., laser intensity, exposure time) are appropriate for the assay.

-

Variable results: Ensure consistent cell passage number and confluency. Use a multichannel pipette for reagent additions to minimize timing differences across the plate.

-

No response to agonist: Confirm the expression and functionality of the CB1 receptor and Gα16 in the cell line. Verify the concentration and activity of the agonist stock solution.

References

- 1. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]